Caerin 1.15
Description
Caerin 1.1 and 1.9 are host-defense peptides isolated from the skin secretions of Australian tree frogs (Litoria spp.). These peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, as well as antiproliferative effects on cancer cells . Caerin 1.1 (sequence: GLLSVLGSVAKHVLPHVVPVIAEHLNH2) and Caerin 1.9 (sequence: GLVLVLGSVAKHVLPHVVPVIAEHLNH2) share structural similarities, with minor amino acid variations influencing their biological activity . Both peptides demonstrate selective cytotoxicity toward cancer cells (e.g., HeLa, TC-1) while sparing normal epithelial cells at therapeutic concentrations .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFGLAKGSVAKPHVVPVISQLV |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Activity of Caerin Peptides Against Bacterial and Eukaryotic Cells
- Antimicrobial Spectrum : Caerin 1.9 exhibits lower MIC values than 1.1 against MRSA and A. baumannii, suggesting superior potency . Caerin 1.4, with serine substitutions at positions 5 and 7, shows reduced activity against most bacteria but improved efficacy against E. coli and Micrococcus luteus .
- Selectivity: Caerin 1.9 spares protective vaginal Lactobacillus species (L. rhamnosus, L. crispatus), unlike Caerin 1.2 and 1.10, which inhibit lactobacilli growth .
Comparison with Non-Caerin Antimicrobial Peptides
Table 2: Mechanism of Action Across Peptide Families
- Structural Influence : Caerin 1.1 and maculatin 1.1 (21 residues) form stable pores due to their length, while shorter peptides like aurein 1.2 (13 residues) disrupt membranes via detergent-like effects .
- Synergy : Caerin 1.1/1.9 combinations show additive effects against HeLa cells (FICI = 0.40, indicating synergy) , outperforming single-peptide treatments.
Selectivity and Toxicity
Caerin 1.1 and 1.9 exhibit minimal toxicity to non-cancerous cells (NP69, HMC) at concentrations effective against cancer cells (IC50 for HeLa: 3.9 nM) . Caerin 1.9’s reduced inhibition of Lactobacillus species enhances its suitability for mucosal applications .
Mechanisms of Action
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
